REACTION_SMILES
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[CH3:51][CH2:52][CH2:53][CH2:54][CH2:55][CH3:56].[Cl-:22].[Cl:23][CH:24]=[N+:25]([CH3:26])[CH3:27].[Cl:28][c:29]1[c:30]([C:31]([O:32][CH2:33][CH3:34])=[O:35])[cH:36][n:37][c:38](-[c:39]2[cH:40][cH:41][cH:42][c:43]([N+:44]([O-:45])=[O:46])[cH:47]2)[n:48]1.[NH2:49][NH2:50].[OH:1][c:2]1[n:3][c:4](-[c:13]2[cH:14][c:15]([N+:19](=[O:20])[O-:21])[cH:16][cH:17][cH:18]2)[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12]>>[c:2]1([NH:49][NH2:50])[n:3][c:4](-[c:13]2[cH:14][c:15]([N+:19](=[O:20])[O-:21])[cH:16][cH:17][cH:18]2)[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)=CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(-c2cccc([N+](=O)[O-])c2)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(-c2cccc([N+](=O)[O-])c2)nc1O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(-c2cccc([N+](=O)[O-])c2)nc1NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |